
3,5-Diphenylpyridine
Overview
Description
3,5-Diphenylpyridine is an organic compound with the molecular formula C₁₇H₁₃N. It is a derivative of pyridine, characterized by the presence of two phenyl groups attached to the 3rd and 5th positions of the pyridine ring. This compound is known for its unique chemical properties and has garnered interest in various fields of scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3,5-Diphenylpyridine can be synthesized through several methods. One common approach involves the reaction of pyridine with phenyl lithium at elevated temperatures. Another method includes the multicomponent reaction of acetophenones, aldehydes, and ammonium acetate using activated Fuller’s earth as a catalyst .
Industrial Production Methods: In industrial settings, the synthesis of this compound often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through recrystallization and characterization using techniques like NMR and HPLC .
Chemical Reactions Analysis
Types of Reactions: 3,5-Diphenylpyridine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield dihydropyridine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like phenyl lithium and Grignard reagents are employed for substitution reactions.
Major Products: The major products formed from these reactions include N-oxides, dihydropyridine derivatives, and various substituted pyridines .
Scientific Research Applications
Medicinal Chemistry
- ALK2 Inhibitors : 3,5-Diphenylpyridine serves as a chemotype in the synthesis of ALK2 inhibitors, which are being investigated for their potential in treating certain cancers. The compound's structure allows for modifications that can enhance selectivity over other ALK isoforms, making it a valuable scaffold for drug development.
Analytical Chemistry
- Gas Chromatography : This compound is utilized as a standard in gas chromatography for the calibration of chromatographs. Its application aids in the accurate separation and analysis of volatile compounds, enhancing analytical precision in various chemical analyses.
Polymer Chemistry
- Synthesis of Aromatic Polyamides : this compound is involved in synthesizing novel soluble aromatic polyamides through modified reactions with aromatic aldehydes. This process results in polyamides containing 4-aryl-2,6-diphenylpyridine moieties, which exhibit unique properties beneficial for material science applications.
Fluorescent Sensors
- Monitoring Polymerization Processes : Derivatives of this compound are employed as fluorescent sensors to monitor free-radical and cationic photopolymerization processes. The fluorescence probe technique reveals shifts in fluorescence spectra that can indicate polymerization progress.
Case Study 1: ALK2 Inhibition
In a study focusing on the synthesis of ALK2 inhibitors using this compound as a core structure, researchers reported enhanced selectivity towards ALK2 compared to other isoforms. The modifications made to the diphenylpyridine scaffold resulted in compounds with improved potency against cancer cell lines.
Case Study 2: Fluorescent Sensing
A series of experiments utilized this compound derivatives as fluorescent sensors to monitor polymerization reactions. The study demonstrated that these sensors could effectively track changes in fluorescence intensity during polymerization, providing real-time feedback on reaction progress.
Data Tables
Application Area | Specific Use Case | Outcome/Findings |
---|---|---|
Medicinal Chemistry | Synthesis of ALK2 inhibitors | Increased selectivity over other ALK isoforms |
Analytical Chemistry | Calibration standard in gas chromatography | Enhanced accuracy in compound separation |
Polymer Chemistry | Synthesis of soluble aromatic polyamides | Novel materials with unique properties |
Fluorescent Sensors | Monitoring polymerization processes | Real-time tracking of polymerization progress |
Mechanism of Action
The mechanism by which 3,5-Diphenylpyridine exerts its effects involves its interaction with various molecular targets. It can act as a ligand, binding to metal ions and forming coordination complexes. These interactions can influence various biochemical pathways and processes .
Comparison with Similar Compounds
- 3-Phenylpyridine
- 2,5-Diphenylpyridine
- 2-Phenylpyridine
Comparison: Compared to these similar compounds, 3,5-Diphenylpyridine is unique due to the specific positioning of the phenyl groups, which can significantly influence its chemical reactivity and interaction with other molecules. This unique structure imparts distinct properties that make it valuable in various applications .
Biological Activity
3,5-Diphenylpyridine is an organic compound with the molecular formula C₁₇H₁₃N. It is characterized by two phenyl groups attached to the pyridine ring at the 3rd and 5th positions. This compound has attracted considerable attention in biochemical research due to its potential biological activities, including enzyme inhibition and cellular effects.
This compound is known for its unique chemical properties, which enable it to interact with various biological molecules. The mode of action of this compound remains partially understood, but it has been suggested that it may function as an inhibitor for certain enzymes, particularly in the context of ALK2 inhibitors , which are being studied for their potential in cancer treatment.
Biochemical Pathways
Research indicates that this compound plays a role in modulating biochemical pathways by influencing enzyme activity. It can bind to the active sites of enzymes, leading to decreased activity and altered metabolic processes. This interaction can significantly impact cell signaling pathways and gene expression .
Cellular Effects
The compound has been shown to affect cellular processes profoundly. It influences:
- Cell Signaling : By interacting with receptors and other signaling molecules.
- Gene Expression : Altering the expression of genes involved in metabolic pathways.
- Cellular Metabolism : Modifying metabolic functions through enzymatic interactions.
Enzyme Inhibition Studies
A notable study evaluated the anti-inflammatory activity of various derivatives of this compound against cyclooxygenase (COX) enzymes. While some derivatives showed significant inhibition against COX-2, they did not demonstrate improved activity against COX-1 . This suggests that modifications to the compound's structure can influence its biological efficacy.
Antiproliferative Activity
Another investigation explored the antiproliferative effects of synthesized this compound derivatives on cancer cell lines. Two specific compounds demonstrated significant antiproliferative activity, indicating potential as anticancer agents. The study also highlighted that the cytotoxic effects did not correlate directly with DNA binding affinity, suggesting complex mechanisms at play .
Case Study 1: Fluorescent Molecular Sensors
Research has explored the use of 2,6-diphenylpyridine derivatives as fluorescent sensors for monitoring free-radical and cationic photopolymerization processes. The study found that certain substituents on these derivatives could significantly affect their fluorescence properties, making them useful for real-time monitoring of polymerization reactions .
Case Study 2: Interaction with DNA
A study investigated how this compound derivatives interact with DNA. The results indicated that some compounds could act as AT-binders, providing a novel route for designing potential anticancer agents. The binding interactions were characterized using biophysical methods, revealing insights into their mechanism of action .
Summary Table of Biological Activities
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 3,5-diphenylpyridine, and how can reaction conditions be optimized for higher yields?
The synthesis of this compound derivatives typically involves condensation reactions. For example, a method adapted from analogous compounds involves heating a mixture of hydroxylamine hydrochloride and precursor molecules in absolute ethanol at 150°C in a closed tube for 21 hours, followed by recrystallization from benzene-ethanol . Optimization strategies include adjusting solvent systems (e.g., using dioxane or ethanol), varying reaction temperatures (e.g., 80–150°C), and employing inert atmospheres (argon) to minimize side reactions. Incomplete reactions, as observed in sulfur-substituted analogs, may require iterative reagent additions or extended reaction times .
Q. Which spectroscopic techniques are most reliable for characterizing this compound derivatives?
Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are critical for structural confirmation. For instance, H NMR in CCl can resolve methylene protons (δ 4.04 ppm for CHO groups) and aromatic protons (δ 7.02–7.86 ppm for phenyl rings) . IR spectroscopy identifies functional groups, such as C≡N stretches (~2230 cm) in cyano-substituted derivatives . Elemental analysis (e.g., %C, %H, %N) validates purity, with deviations >0.3% indicating impurities .
Q. How can researchers assess the purity of this compound derivatives, and what are common contaminants?
Purity is assessed via High-Performance Liquid Chromatography (HPLC) and melting point analysis. For example, melting points of 141–145°C and 170–174°C distinguish pure compounds from byproducts in thioamide-functionalized analogs . Common contaminants include unreacted starting materials (e.g., dicyano precursors) and incompletely substituted intermediates. Column chromatography (ethyl acetate/hexane gradients) effectively isolates target compounds .
Advanced Research Questions
Q. How can researchers reconcile contradictory data in synthetic yields or melting points for this compound analogs?
Discrepancies in yields (e.g., 64% vs. 17% in thioamide synthesis) often arise from solvent polarity, reaction kinetics, or purification efficiency . For example, higher-polarity solvents (ethyl acetate) may co-elute byproducts, reducing yield. Melting point variations (e.g., 141–145°C vs. 170–174°C) suggest polymorphic forms or residual solvents. Differential Scanning Calorimetry (DSC) and X-ray crystallography can resolve such ambiguities .
Q. What advanced structural determination methods are suitable for resolving this compound crystal structures?
Single-crystal X-ray diffraction (SCXRD) is the gold standard. For example, SCXRD of 3,5-bis(propan-2-yl)-1H-pyrazol-4-amine confirmed bond lengths (1.33–1.50 Å) and angles (106–125°) with precision (R = 0.034) . Computational tools like density functional theory (DFT) complement experimental data by predicting electronic properties (e.g., HOMO-LUMO gaps) for structure-activity relationships .
Q. What methodological frameworks are used to evaluate the biological activity of this compound derivatives?
In vitro assays (e.g., enzyme inhibition, cytotoxicity) and computational docking studies are standard. For dihydropyridine analogs, structural motifs like electron-withdrawing groups (e.g., Cl, CF) enhance binding to biological targets . Dose-response curves (IC) and molecular dynamics simulations (e.g., ligand-protein binding stability) validate pharmacodynamic profiles .
Properties
IUPAC Name |
3,5-diphenylpyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N/c1-3-7-14(8-4-1)16-11-17(13-18-12-16)15-9-5-2-6-10-15/h1-13H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCJOMHSIIOWCPQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=CN=C2)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30238814 | |
Record name | 3,5-Diphenylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30238814 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
92-07-9 | |
Record name | 3,5-Diphenylpyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=92-07-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,5-Diphenylpyridine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000092079 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3,5-Diphenylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30238814 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,5-diphenylpyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.931 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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